N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
The compound N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a chemical structure that could be related to the family of substituted phenethylamines. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research. For instance, the N-benzyl substitution pattern is a common feature in the design of psychoactive substances, as seen in the NBOMe compounds discussed in the first paper . The presence of a cyclopentyloxy group in the compound of interest suggests a potential for varied biological activity, which could be of interest in pharmacological studies.
Synthesis Analysis
The synthesis of related compounds, such as the N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, involves the use of commercially available precursor materials . While the exact synthesis of N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is not detailed, it is likely that a similar approach could be employed, involving the attachment of the appropriate benzyl group to the ethane-1,2-diamine core, followed by the introduction of the cyclopentyloxy moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can be complex, with the potential for multiple isomers. The second paper provides insight into the crystal and molecular structure of related diamine compounds, which were analyzed using crystallography and density functional theory (DFT) studies . These methods could be applied to determine the molecular structure of the compound , providing valuable information on its geometry and electronic configuration.
Chemical Reactions Analysis
The chemical reactions of related compounds involve oxidation processes that can lead to the formation of radical cations . These reactions are significant as they can alter the electronic structure and reactivity of the compound. For N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, similar oxidation reactions could be explored to study its reactivity and potential applications in materials science or as a pharmacophore.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class can be deduced from gas chromatography-mass spectrometry (GC-MS) analysis and their chromatographic behavior . The electron ionization mass spectra (EI-MS) provide information on the fragmentation patterns, which are crucial for identifying structural features. The polarity and substitution patterns of the substituents influence the elution order in chromatographic separations. These techniques could be applied to N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine to determine its physical and chemical properties, such as solubility, boiling point, and stability.
properties
IUPAC Name |
N-[(4-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(2)12-11-17-13-14-7-9-16(10-8-14)19-15-5-3-4-6-15/h7-10,15,17H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZAVJWWNCUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine |
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